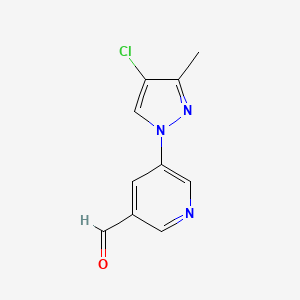

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro and methyl group, and a pyridine ring substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic or basic conditions.

Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.

Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative through a condensation reaction, often using a Vilsmeier-Haack reagent to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity and Key Reactions

The compound’s aldehyde group and heterocyclic moieties enable diverse reactivity, including:

Condensation Reactions

Cycloaddition Reactions

Decarboxylation

Decarboxylation is critical for generating the final pyridine derivative. Copper(II) oxide in polar solvents like DMF enables this reaction under elevated temperatures (80–140°C), a process not achievable with traditional decarboxylating agents like HCl or H₂SO₄ .

Biological Activity-Related Reactions

The compound’s structural motifs (aldehyde, pyrazole, pyridine) facilitate interactions with biological targets. Key transformations include:

-

Thiosemicarbazone Formation : Reaction with thiosemicarbazide for anticonvulsant derivatives .

-

Antimicrobial Precursor : Hydrazones and hydrazides exhibit activity against E. coli and S. aureus .

Chlorination and Functional Group Modifications

Chlorination using POCl₃ in inert solvents (e.g., acetonitrile) introduces electron-withdrawing groups, enhancing reactivity. This step is pivotal in synthesizing intermediates for subsequent decarboxylation .

Oxidative Cyclization

Oximes derived from the aldehyde group undergo iodine-mediated cyclization to form isoxazoles, illustrating the compound’s role in constructing complex heterocycles .

Scientific Research Applications

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.

3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Lacks the chloro substitution.

Uniqueness

Structural Features:

Biological Activity

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₀H₈ClN₃O

- CAS Number : 204394-97-8

- Molecular Structure : The compound features a pyridine ring substituted with a pyrazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, including the Vilsmeier-Haack reaction. This reaction typically involves the interaction of appropriate precursors under controlled conditions to yield the desired aldehyde derivative .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer properties. Specifically, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial and Anti-inflammatory Properties

This compound has also been evaluated for its antimicrobial and anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit bacterial growth and display anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes .

Case Studies

- Anticonvulsant Activity : A series of hydrazone derivatives based on this compound were synthesized and tested for anticonvulsant effects. In animal models, these compounds exhibited significant protection against seizures with reduced neurotoxicity compared to standard treatments like phenytoin .

- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives possess strong anti-inflammatory properties, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

5-(4-chloro-3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H8ClN3O/c1-7-10(11)5-14(13-7)9-2-8(6-15)3-12-4-9/h2-6H,1H3 |

InChI Key |

HYMGBHBYGGKXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.